5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol
Description
5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an adamantane group at position 5, an allyl group at position 4, and a thiol (-SH) group at position 2. The adamantane moiety enhances lipophilicity and metabolic stability, making it a candidate for drug development .
Properties
IUPAC Name |
3-(1-adamantyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-2-3-18-13(16-17-14(18)19)15-7-10-4-11(8-15)6-12(5-10)9-15/h2,10-12H,1,3-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBBEMCCNREWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333721 | |
| Record name | 3-(1-adamantyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
345987-96-4 | |
| Record name | 3-(1-adamantyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol involves several steps. One common method includes the reaction of triazole derivatives with adamantane and allyl groups under specific conditions . The reaction typically requires a reflux setup and the use of solvents like ethanol or methanol .
Chemical Reactions Analysis
5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of the 1,2,4-triazole framework exhibit promising anti-inflammatory effects. A study highlighted that certain triazole derivatives can selectively inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. For instance, compounds similar to 5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol have been shown to possess lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and naproxen .
Table 1: Comparison of Anti-inflammatory Activities of Triazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Ulcerogenic Risk |
|---|---|---|---|
| Indomethacin | 0.65 | 29.6 | High |
| Naproxen | N/A | N/A | Moderate |
| 5-Adamantanyl Triazole | >100 | 20.5 | Low |
Antimicrobial Activity
The antimicrobial potential of this compound has been investigated against various bacterial strains. Studies have shown that triazole derivatives can demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.
Case Study: Antibacterial Screening
In a study involving synthesized triazole derivatives, several compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For example, one derivative showed an MIC of 16 µg/mL against Staphylococcus aureus, indicating its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The adamantane group provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features, physicochemical properties, and biological activities of 5-adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol with analogous triazole-thiol derivatives:
Key Comparative Insights
Adamantane vs. Trifluoromethyl (Position 5): Adamantane derivatives exhibit superior metabolic stability and membrane permeability due to their rigid, lipophilic structure compared to trifluoromethyl analogs .
Allyl vs. Arylidenamino (Position 4): The allyl group in the target compound offers synthetic versatility for click chemistry or polymerization, whereas arylidenamino substituents (e.g., nitrobenzylidene) form Schiff bases, enabling pH-sensitive drug delivery systems .
Thiol vs. Sulfanyl Derivatives:
- Thiol-containing compounds (e.g., 5-adamantan-1-yl-4-allyl-4H-triazole-3-thiol) are prone to oxidation, forming disulfide bonds, while sulfanyl derivatives (e.g., 5-adamantan-1-yl-3-methoxyethylsulfanyl-4-phenyl-triazole) exhibit greater stability and redox activity .
Biological Activity Trends: Adamantane-linked triazoles show enhanced antimicrobial and antitumor activity compared to non-adamantane analogs, likely due to improved pharmacokinetic profiles . Substitution with electron-deficient groups (e.g., nitro, trifluoromethyl) correlates with cytotoxic activity in colon carcinoma cells, as seen in [1,2,4]triazole-3-thiol derivatives .
Physicochemical Properties
- Melting Points: Adamantane derivatives generally exhibit higher melting points (190–210°C) compared to allyl or cyclopropyl analogs due to crystalline packing of the rigid adamantane core .
- Solubility: Adamantane-containing compounds are highly lipophilic, requiring organic solvents (e.g., DMSO, ethanol) for dissolution, whereas nitrobenzylidene derivatives show moderate aqueous solubility at acidic pH .
Biological Activity
5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol (CAS Number: 345987-96-4) is a compound that belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
The molecular formula of this compound is with a molecular weight of approximately 275.41 g/mol. The compound features a triazole ring and a thiol group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 345987-96-4 |
| Molecular Formula | C15H21N3S |
| Molecular Weight | 275.41 g/mol |
| LogP | 3.22060 |
| PSA | 69.51000 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various triazole derivatives, including 5-adamantan-1-yl derivatives. The compound has demonstrated significant antibacterial activity against a range of pathogens.
Case Study: Antibacterial Activity
In a comparative study, the N-allyl derivative of triazole exhibited potent activity against Mycobacterium tuberculosis and Mycobacterium smegmatis , with minimum inhibitory concentrations (MICs) reported at and , respectively . This indicates that the compound is more effective than standard antibiotics like isoniazid and levofloxacin.
Moreover, it has shown broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have indicated that triazole derivatives can inhibit cancer cell proliferation and migration.
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines revealed that triazole derivatives exhibit significant cytotoxic effects. The compounds were assessed using the MTT assay, demonstrating higher selectivity towards melanoma cells compared to other cell lines .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The triazole ring can interact with enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Membrane Penetration : The adamantane moiety enhances the compound's ability to penetrate cellular membranes, increasing its efficacy.
- Thiol Group Reactivity : The thiol group can participate in redox reactions and form disulfide bonds with proteins, altering their function.
Q & A
Q. What are the optimal synthetic routes for 5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol?
The compound is synthesized via cyclization of hydrazinecarbothioamide intermediates. A typical protocol involves:
- Reacting adamantane-1-carbohydrazide with allyl isothiocyanate in ethanol under reflux (1–2 hours).
- Cyclization in alkaline medium (e.g., 10% NaOH) at elevated temperatures (~100°C) to form the triazole-thiol core.
- Purification via recrystallization from isopropanol or n-butanol to isolate crystalline products . Yield optimization requires precise stoichiometric ratios (1:1 hydrazide:isothiocyanate) and inert atmospheric conditions to prevent oxidation of the thiol group.
Q. Which analytical techniques are critical for confirming the structure of this compound?
Key methods include:
- Elemental analysis (CHNS mode) to verify molecular composition (±0.3% tolerance) .
- 1H/13C NMR spectroscopy (e.g., 400–700 MHz) to confirm adamantane proton signals (δ 1.6–2.2 ppm) and allyl group resonances (δ 5.0–5.5 ppm) .
- Chromatography-mass spectrometry (GC-MS/LC-MS) to validate molecular ion peaks (e.g., [M+H]+) against theoretical masses .
Q. How is the purity of synthesized batches assessed?
Purity is confirmed via:
- Melting point analysis (Opti Melt MPA100) with sharp ranges (e.g., 241–243°C) indicating homogeneity .
- Thin-layer chromatography (TLC) using silica gel plates and UV visualization to ensure single-spot development .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for adamantane-triazole derivatives?
SAR strategies include:
- Systematic substituent variation : Replace the allyl group with aryl/heteroaryl moieties (e.g., 4-fluorophenyl, pyridyl) to assess impacts on bioactivity .
- Pharmacophore mapping : Use X-ray crystallography (e.g., SHELXL refinements) to correlate triazole-thiol conformation with anti-inflammatory or antimicrobial potency .
- In vitro assays : Test derivatives against target enzymes (e.g., COX-2 for anti-inflammatory activity) to quantify IC50 values .
Q. What computational methods predict the biological activity of this compound?
Advanced approaches include:
Q. How can contradictions in spectral data be resolved during structural elucidation?
Contradictions arise from tautomerism (thiol ↔ thione) or crystallographic disorder. Mitigation strategies:
Q. What factors influence synthetic yield, and how can they be optimized?
Key factors:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalyst use : Trace KI or phase-transfer catalysts (e.g., TBAB) improve reaction rates by 15–20% .
- Temperature control : Gradual heating (60°C → 100°C) minimizes side reactions like thiol oxidation .
Q. What pharmacological mechanisms are hypothesized for adamantane-triazole hybrids?
Proposed mechanisms:
Q. How stable is this compound under varying pH and temperature conditions?
Stability studies show:
Q. What interdisciplinary approaches integrate this compound into material science?
Emerging applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
